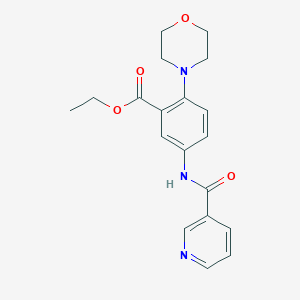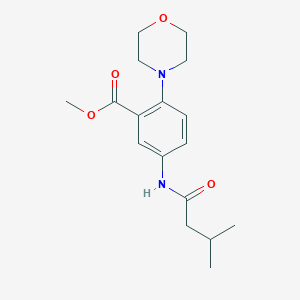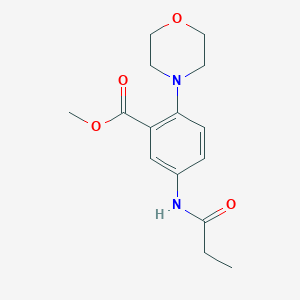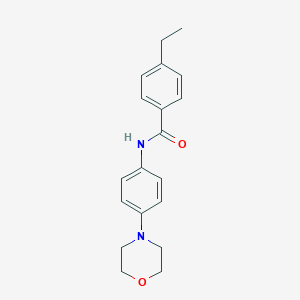![molecular formula C21H18Cl2N2O4 B370085 N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide CAS No. 878708-90-8](/img/structure/B370085.png)
N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide is a synthetic organic compound characterized by its complex molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a furan ring and dichlorophenoxy moiety, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). This reaction yields an intermediate product, which is then further reacted with substituted acyl chlorides to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A precursor in the synthesis of the compound, known for its herbicidal properties.
Furan derivatives: Compounds containing a furan ring, known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide stands out due to its unique combination of a furan ring and dichlorophenoxy moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
878708-90-8 |
|---|---|
Molecular Formula |
C21H18Cl2N2O4 |
Molecular Weight |
433.3g/mol |
IUPAC Name |
N-[3-[2-(2,4-dichlorophenoxy)propanoylamino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H18Cl2N2O4/c1-12-5-7-15(24-21(27)19-4-3-9-28-19)11-17(12)25-20(26)13(2)29-18-8-6-14(22)10-16(18)23/h3-11,13H,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
MAMQYOGMNPVGRZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-isopropylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B370064.png)
![2-(4-ethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B370066.png)
![N-[4-methyl-3-[(4-methylbenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B370082.png)
![N-{4-methyl-3-[(phenylacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B370083.png)
![N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-3-methylbenzamide](/img/structure/B370091.png)
![N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-methoxybenzamide](/img/structure/B370094.png)
![2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B370105.png)

![N-[2-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B370117.png)
![N-{5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B370188.png)
![N-{4-[5-(hydroxymethyl)furan-2-yl]-3-methylphenyl}acetamide](/img/structure/B370374.png)
